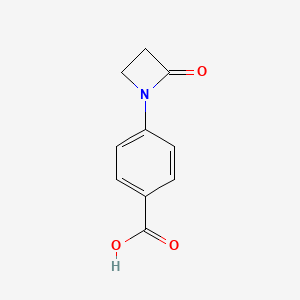

4-(2-Oxoazetidin-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

88089-55-8 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-(2-oxoazetidin-1-yl)benzoic acid |

InChI |

InChI=1S/C10H9NO3/c12-9-5-6-11(9)8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,13,14) |

InChI Key |

PEDFIYYINSPWCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Oxoazetidin 1 Yl Benzoic Acid and Its Analogs

Strategies for Azetidinone Ring Formation

The construction of the strained azetidinone ring is the crucial step in the synthesis of β-lactam compounds. The two most prevalent and versatile strategies employed are cyclocondensation reactions and variants of the Staudinger reaction.

Cyclocondensation reactions are a fundamental approach to forming the azetidinone ring. These reactions typically involve the formation of the four-membered ring through the reaction of two components with the elimination of a small molecule. A common pathway is the reaction between an imine (Schiff base) and an acetyl chloride derivative in the presence of a base, such as triethylamine. nih.govsemanticscholar.org For instance, the reaction of a Schiff base with chloroacetyl chloride in a suitable solvent like ethanol or 1,4-dioxane can be refluxed for several hours to yield the corresponding 3-chloro-2-azetidinone derivative. semanticscholar.orgbepls.com

The mechanism involves the in-situ formation of a ketene from the acid chloride and base, which then undergoes a cycloaddition with the imine. Alternatively, some methods activate carboxylic acids directly to react with imines, avoiding the need for pre-formed acid chlorides. researchgate.net The choice of solvent and base is critical, with combinations like triethylamine in dichloromethane or 1,4-dioxane being frequently reported. nih.govingentaconnect.com

Table 1: Examples of Cyclocondensation for Azetidinone Synthesis

| Reactant 1 (Imine) | Reactant 2 | Base/Solvent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-aryl Schiff Base | Chloroacetyl chloride | Triethylamine / Dichloromethane | 0-5 °C | 3-Chloro-2-azetidinone | nih.gov |

| Schiff bases from hydrazides | Chloroacetyl chloride | Triethylamine / Ethanol | Reflux, 10-12 hrs | N-amido-2-azetidinone | bepls.com |

| N-benzylideneaniline | Phenoxyacetic acid / P₂I₄ | Triethylamine / Dichloromethane | Room Temperature | 3-Phenoxy-2-azetidinone | researchgate.net |

| Hydrazones of Isoniazid | Chloroacetyl chloride | Triethylamine / Dioxane | Sonication / Stirring | N-(isonicotinamido)-2-azetidinone | tandfonline.com |

The Staudinger reaction, or ketene-imine cycloaddition, stands as the most general and widely applied method for synthesizing the azetidinone ring. tandfonline.commdpi.com Discovered by Hermann Staudinger in 1907, this [2+2] cycloaddition involves the reaction of a ketene, often generated in situ, with an imine. nih.govmdpi.com The versatility of this reaction allows for the preparation of a wide array of substituted β-lactams.

The commonly accepted mechanism proceeds through a two-step process. First, a nucleophilic attack from the imine nitrogen onto the ketene's central carbon forms a zwitterionic intermediate. mdpi.comresearchgate.net This intermediate then undergoes a conrotatory electrocyclic ring closure to form the four-membered azetidinone ring. mdpi.com The stereochemistry of the final product (cis or trans) is a complex issue influenced by the structures of the reactants, the solvent, and the reaction temperature. researchgate.net Ketenes for this reaction are typically generated from acid chlorides using a tertiary amine base like triethylamine, or from α-diazoketones. tandfonline.com

Functionalization Approaches for Benzoic Acid Moiety Attachment

In the synthesis of 4-(2-oxoazetidin-1-yl)benzoic acid, the benzoic acid moiety is not typically attached after the formation of the azetidinone ring. Instead, the synthetic strategy relies on incorporating this functional group into one of the key precursors before the ring-closing step.

The most direct approach involves using 4-aminobenzoic acid or its ester derivatives as the amine component in the formation of the initial Schiff base. semanticscholar.org This amine is condensed with a suitable aldehyde to form an N-(4-carboxyphenyl)imine. This imine, which already contains the complete benzoic acid moiety, is then subjected to a cyclocondensation or Staudinger reaction with a ketene precursor (e.g., chloroacetyl chloride) to construct the azetidinone ring. semanticscholar.org This ensures the benzoic acid group is correctly positioned on the nitrogen atom of the final β-lactam product. This precursor-based strategy is highly efficient and is the standard method for producing N-aryl substituted azetidinones.

Synthesis of Key Precursors for this compound Derivatives

The successful synthesis of the target compound and its analogs is critically dependent on the efficient preparation of key intermediates, namely hydrazides and Schiff bases.

Hydrazide intermediates are valuable for synthesizing a specific class of azetidinone analogs where the nitrogen of the β-lactam ring is attached to an acyl group rather than a phenyl group. Hydrazones and hydrazide-hydrazones serve as useful intermediates in the synthesis of various heterocyclic systems, including azetidin-2-ones. nih.gov

The preparation of a key hydrazide, such as isonicotinic acid hydrazide (Isoniazid), is a common starting point. tandfonline.com More generally, fatty acid hydrazides can be prepared by refluxing a solution of the corresponding fatty acid ester with hydrazine hydrate in ethanol for several hours. nih.gov After cooling, the solid hydrazide product separates and can be collected and recrystallized. nih.gov These hydrazides are then reacted with aldehydes to form hydrazones, which are the direct precursors for the subsequent cyclocondensation step to form the azetidinone ring. tandfonline.comnih.gov

Table 2: Synthesis of Hydrazide and Hydrazone Precursors

| Starting Material | Reagent | Conditions | Intermediate Product | Reference |

|---|---|---|---|---|

| Methylsalicylate | Hydrazine hydrate / Methanol | Reflux, 6 hrs | 2-hydroxybenzohydrazide | bepls.com |

| Fatty acid esters | Hydrazine hydrate / Ethanol | Reflux, 3-4 hrs | Fatty acid hydrazides | nih.gov |

| Isonicotinic acid hydrazide (Isoniazid) | Various aromatic aldehydes | Microwave irradiation | Schiff's bases (hydrazones) of Isoniazid | tandfonline.com |

| 2-[N-(2,3-dimethylphenyl)-2-hydrazinylacetamido] benzoic acid | Various aldehydes / Acetic acid | Reflux | Schiff bases (hydrazones) | researchgate.net |

The formation of Schiff bases (or imines) is arguably the most critical precursor step for the majority of azetidinone syntheses, particularly those employing the Staudinger reaction. nih.govmdpi.com A Schiff base is formed through the condensation reaction between a primary amine and an aldehyde or ketone. semanticscholar.org

For the synthesis of this compound, the required Schiff base is prepared by reacting 4-aminobenzoic acid with a selected aldehyde. semanticscholar.org The reaction is typically carried out by refluxing the two components in a solvent like absolute ethanol, often with a few drops of a catalyst such as glacial acetic acid. uobaghdad.edu.iq After refluxing for several hours, the reaction mixture is cooled, and the resulting solid Schiff base is filtered, dried, and recrystallized. uobaghdad.edu.iq The disappearance of the C=O stretch of the aldehyde and the appearance of the characteristic C=N (imine) stretching frequency in the IR spectrum confirm the successful formation of the Schiff base. semanticscholar.org These imines are the direct substrates for the [2+2] cycloaddition with ketenes to yield the final azetidinone products. nih.gov

Reaction Conditions and Optimization for Targeted Derivatives

The successful synthesis of this compound and its analogs relies heavily on the careful control and optimization of reaction conditions. Key parameters that influence the yield, stereoselectivity, and purity of the final product include the choice of solvent systems, the use of catalysts, the reaction temperature, and the duration of the reaction.

The selection of an appropriate solvent is crucial in the synthesis of β-lactams as it can significantly influence the reaction pathway and the stereochemical outcome. The polarity of the solvent plays a pivotal role in the Staudinger cycloaddition. Non-polar solvents have been shown to favor the formation of cis-β-lactams, while polar solvents tend to facilitate the formation of trans-β-lactams. nih.gov This is attributed to the stabilization of a zwitterionic intermediate in polar solvents, which allows for isomerization to a more stable intermediate before the final ring closure. nih.gov For instance, dichloromethane (DCM) is a commonly used solvent in the Staudinger reaction, leading to high yields of the β-lactam product. wikipedia.org Other solvents such as 1,4-dioxane and toluene have also been employed. nih.govmdpi.com

Catalysis is another key aspect of optimizing the synthesis of azetidinones. Various catalysts have been explored to enhance the rate and stereoselectivity of the reaction. These can be broadly categorized into Lewis acids, bases, and organocatalysts.

Bases: Triethylamine (TEA) is a frequently used base in the Staudinger reaction, particularly when starting from an acid chloride to generate the ketene in situ. nih.govnih.gov Other bases like 2,6-lutidine and proton sponges have also been utilized. mdpi.comorganic-chemistry.org

Lewis Acids: While less common in the traditional Staudinger reaction, Lewis acids can play a role in activating the imine component.

Organocatalysts: In recent years, there has been a surge in the development of chiral organocatalysts to achieve enantioselective synthesis of β-lactams. nih.gov Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and N-heterocyclic carbenes (NHCs) have proven to be effective catalysts in asymmetric Staudinger reactions. nih.govnih.gov For example, cinchona alkaloids like benzoylquinine have been used to achieve high enantioselectivity. nih.gov Rhodium(II) complexes with chiral carboxylate ligands have also been investigated for the catalytic asymmetric synthesis of β-lactams through intramolecular C-H insertion reactions. nih.gov

The table below summarizes the impact of different solvent and catalyst systems on the synthesis of β-lactams.

| Solvent System | Catalyst | Typical Outcome |

| Dichloromethane (DCM) | Triethylamine (TEA) | High yields of β-lactam. wikipedia.org |

| Toluene | 2,6-Lutidine | Formation of trans-disubstituted β-lactams. mdpi.com |

| 1,4-Dioxane | Triethylamine (TEA) | Effective for cycloaddition. nih.gov |

| Non-polar solvents | - | Favors formation of cis-β-lactams. nih.gov |

| Polar solvents | - | Favors formation of trans-β-lactams. nih.gov |

| - | Chiral Organocatalysts (e.g., Benzoylquinine, NHCs) | High enantioselectivity. nih.govnih.gov |

| - | Rhodium(II) complexes | Catalytic asymmetric synthesis. nih.gov |

Temperature and reaction duration are interconnected parameters that must be carefully controlled to achieve optimal results. The Staudinger reaction is often carried out at low temperatures, sometimes as low as -78°C, particularly during the in situ generation of ketenes from acid chlorides to prevent unwanted side reactions and polymerization of the ketene. nih.gov The reaction is then often allowed to warm to room temperature over several hours.

However, the optimal temperature can vary depending on the specific substrates and desired stereochemical outcome. In some cases, reactions are conducted at room temperature or even elevated temperatures. mdpi.commdpi.com For example, one study reported better yields of 3,4-trans-disubstituted β-lactams when the reaction was carried out at 110°C in toluene. mdpi.com

The reaction duration can range from a few hours to overnight. wikipedia.orgnih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the point of completion and to avoid the formation of degradation products. The table below provides examples of typical temperature and duration conditions for β-lactam synthesis.

| Reactants | Solvent | Temperature | Duration | Outcome |

| Imine and Acetoxy, Phenoxy, or Phthalimido Acid Chloride | - | -78°C to room temperature | - | Exclusively trans-β-lactams. nih.gov |

| Diazoacetoacetate enone and Imine | Dichloromethane | Room temperature | 3 hours | 99% yield of β-lactam. wikipedia.org |

| Imine and Chloroacetyl Chloride | 1,4-Dioxane | Room temperature | 3 hours | Azetidinone derivatives. nih.gov |

| N-silylimines and Ketenes | Toluene | 110°C | - | Mainly trans-disubstituted β-lactams. mdpi.com |

Green Chemistry Approaches in Azetidinone Synthesis

In line with the principles of green chemistry, there is a growing effort to develop more environmentally friendly methods for the synthesis of azetidinones. These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency.

Several green chemistry strategies have been applied to the synthesis of β-lactams:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. derpharmachemica.com In the synthesis of azetidinones, microwave-assisted methods have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. derpharmachemica.com This technique is considered an "e-chemistry" approach as it is easy, effective, economical, and eco-friendly. derpharmachemica.com

Solvent-Free Reactions: Conducting reactions without a solvent or in the presence of a minimal amount of a benign solvent is a key principle of green chemistry. This reduces the environmental impact associated with solvent use and disposal.

Use of Greener Catalysts: The development and use of biodegradable and reusable catalysts are central to green synthesis.

Sonication: Ultrasound-assisted synthesis, or sonication, is another energy-efficient method that can enhance reaction rates and yields. tandfonline.comtandfonline.com In the synthesis of 2-azetidinone analogs, sonication has been shown to be a rapid and effective procedure, with reaction times as short as 20-30 minutes and improved yields. tandfonline.com

Use of Molecular Sieves: To drive the reaction to completion, particularly in condensation reactions that produce water, molecular sieves can be used as a dehydrating agent, offering an alternative to methods like a Dean-Stark apparatus. tandfonline.comtandfonline.com

These green chemistry approaches offer promising alternatives to traditional synthetic methods, leading to more sustainable and efficient production of this compound and its analogs.

Computational Chemistry and Molecular Modeling Studies of 4 2 Oxoazetidin 1 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. For 4-(2-Oxoazetidin-1-yl)benzoic acid, these computational methods are employed to understand its structural and electronic characteristics, which are fundamental to its reactivity and potential biological activity.

Geometry Optimization and Electronic Structure Analysis

The foundational step in computational analysis is geometry optimization. Using methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G, the most stable three-dimensional arrangement of atoms in the this compound molecule is determined. This process yields crucial information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar benzoic acid derivatives reveal that the molecule is generally non-planar. nih.gov The planarity of the benzimidazole (B57391) ring and the orientation of the carboxylic acid group are key structural features determined through these calculations. nih.govmdpi.com

The electronic structure, once the geometry is optimized, provides a map of electron distribution. This analysis is critical for understanding how the molecule will interact with other molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map uses a color scale to indicate different electrostatic potential regions. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), susceptible to nucleophilic attack. Green regions represent neutral potential. researchgate.net

In the context of this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the carbonyl group of the azetidinone ring, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions. researchgate.net This information is instrumental in understanding how the molecule might bind to a biological target.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For derivatives of benzoic acid, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.net The distribution of HOMO and LUMO across the molecule reveals the most probable sites for chemical reactions. researchgate.net For this compound, the HOMO is likely to be concentrated on the electron-rich benzene (B151609) ring, while the LUMO may be distributed over the electron-withdrawing carboxyl and azetidinone groups.

| Computational Parameter | Description | Significance for this compound |

| Geometry Optimization | Calculation of the lowest energy conformation of the molecule. | Provides the most stable 3D structure, including bond lengths and angles. |

| Electronic Structure | Describes the distribution of electrons within the molecule. | Helps in understanding the charge distribution and reactivity. |

| MEP Map | Visual representation of the electrostatic potential on the molecule's surface. | Identifies electron-rich (negative) and electron-poor (positive) regions, predicting interaction sites. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein.

Identification of Potential Protein Targets

Based on the structural features of this compound, particularly the β-lactam ring (azetidinone) and the benzoic acid moiety, several potential protein targets have been investigated through molecular docking studies. These targets are often enzymes that are crucial for the survival or proliferation of pathogens or are involved in disease pathways.

DNA Gyrase: An essential bacterial enzyme that is a well-established target for antibiotics. nih.govnih.gov The inhibition of DNA gyrase interferes with bacterial DNA replication. drugbank.com

Enoyl-ACP Reductase (InhA): A key enzyme in the fatty acid synthesis pathway of bacteria like Mycobacterium tuberculosis. physchemres.orgresearchgate.net Its inhibition disrupts the bacterial cell wall synthesis.

Dipeptidyl Peptidase-4 (DPP-4): A therapeutic target for type 2 diabetes.

Carbonic Anhydrase II: A zinc-containing metalloenzyme involved in various physiological processes. nih.gov Its inhibitors have therapeutic applications, for example, as diuretics and anti-glaucoma agents. researchgate.nethelsinki.fi

SARS-CoV-2 Main Protease (Mpro): A critical enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drugs. researchgate.netnih.gov

Binding Affinity Prediction and Interaction Analysis

Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

These studies also provide a detailed analysis of the non-covalent interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen bonds: Crucial for the specificity of binding.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein. nih.gov

Van der Waals forces: Weak, short-range electrostatic attractions.

Pi-pi stacking: Interactions between aromatic rings.

For example, in docking studies with SARS-CoV-2 main protease, benzoic acid derivatives have been shown to interact with key amino acid residues in the active site, such as HIS41 and CYS145. mdpi.com Similarly, against enoyl-ACP reductase, interactions with residues like TYR158 and NAD+ are often observed. mdpi.comnih.gov The analysis of these interactions is vital for understanding the mechanism of inhibition and for the rational design of more potent analogs.

| Protein Target | PDB ID (Example) | Potential Therapeutic Area | Key Interacting Residues (Examples) |

| DNA Gyrase | 5L3J | Antibacterial | - |

| Enoyl-ACP Reductase (InhA) | 2NSD researchgate.net | Antitubercular | TYR158, NAD+ mdpi.comnih.gov |

| DPP-4 | 2P8S | Antidiabetic | - |

| Carbonic Anhydrase II | 1Z93 | Anti-glaucoma, Diuretic | - |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 nih.gov | Antiviral | HIS41, CYS145 mdpi.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its conformational dynamics, stability, and interaction with biological targets.

MD simulations for related structures, such as benzoic acid and various β-lactam antibiotics, provide insights into the potential applications for this compound. For instance, classical MD simulations have been used to investigate the aggregation and dynamics of benzoic acid in confined spaces, revealing how environmental factors impact molecular behavior, viscosity, and the organization of hydrogen bond networks. researchgate.net Such studies on this compound could elucidate its behavior in different solvent environments or its ability to permeate through biological membranes.

Furthermore, MD simulations are crucial for understanding drug-receptor interactions. Studies on β-lactam compounds, which share the core azetidinone ring, have used molecular modeling to investigate their binding to enzymes like β-lactamases. capes.gov.br These simulations can reveal critical information about the acylation and deacylation steps of the enzymatic reaction, highlighting how specific structural features, such as side chains on the β-lactam ring, affect binding affinity and reaction kinetics. capes.gov.br For this compound, MD simulations could be employed to model its interaction with a target protein, predicting binding poses, interaction energies, and the stability of the resulting complex, thereby guiding the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. researchgate.netnih.gov

Descriptor Selection and Model Development

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.govnih.gov For a series of derivatives based on the this compound scaffold, these descriptors would be calculated for each analog and used as independent variables to predict a dependent variable, such as the inhibitory concentration (IC₅₀) against a specific biological target.

Descriptor selection is a critical step to create a robust and predictive model. These descriptors can be broadly categorized:

| Descriptor Category | Description | Examples |

| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count, Rotatable Bond Count. |

| 2D Descriptors | Derived from the 2D representation of the molecule, including topological, connectivity, and electrotopological state indices. | Wiener Index, Kappa Shape Indices, E-State Indices, Chi Indices. nih.gov |

| 3D Descriptors | Calculated from the 3D coordinates of the molecule, describing its spatial properties. | van der Waals Volume, Surface Area, Dipole Moment, Steric Parameters. |

| Physicochemical | Properties related to a molecule's behavior in a biological system. | LogP (lipophilicity), Polar Surface Area (PSA), Molar Refractivity. |

Once descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.govmdpi.com For instance, in a study on azetidine-2-carbonitriles, a Genetic Function Algorithm (GFA) was used to select the most relevant descriptors and build the model. nih.gov The resulting QSAR equation provides a quantitative link between the selected descriptors and the biological activity. One influential descriptor identified in a study of azetidine (B1206935) derivatives was SpMax2_Bhp, which relates to the molecule's polarizability. nih.gov

Model Validation and Applicability Domain Analysis

A QSAR model's reliability and predictive power must be rigorously validated. Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. youtube.com This process involves both internal and external validation techniques.

Internal Validation: This is typically performed using the training set (the data used to build the model). The most common method is Leave-One-Out (LOO) cross-validation, which generates the cross-validation coefficient (q²). A high q² value (often > 0.5) indicates good internal predictivity. nih.gov

External Validation: The model's true predictive power is assessed using an external test set—a subset of compounds that were not used during model development. The model is used to predict the activities of these compounds, and the predictive squared correlation coefficient (R²pred) is calculated. A high R²pred value (often > 0.6) signifies a robust and externally predictive model. nih.gov

The table below summarizes key statistical parameters used for QSAR model validation. researchgate.netnih.govnih.gov

| Parameter | Symbol | Description | Generally Accepted Value |

| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validated R² | q² or Q² | Measures the internal predictive ability of the model. | > 0.5 |

| External validated R² | R²pred | Measures the predictive ability on an external test set. | > 0.6 |

| Standard Error of Prediction | s or SEP | Indicates the absolute error in the predicted values. | As low as possible. |

Finally, defining the Applicability Domain (AD) of the model is crucial. youtube.com The AD specifies the chemical space in which the model can make reliable predictions. It ensures that predictions are only made for compounds that are similar to those in the training set, preventing extrapolation into unknown chemical space where the model's accuracy is uncertain. youtube.com

3D-QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of structure-activity relationships by considering the 3D properties of molecules. The most common techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.govmdpi.com

These methods require the 3D alignment of all molecules in the dataset, typically based on a common scaffold like the this compound core. nih.gov Once aligned, the molecules are placed in a 3D grid, and interaction fields are calculated at each grid point.

CoMFA: Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around the molecules. The resulting model generates contour maps that visualize regions where changes in these fields positively or negatively impact biological activity. nih.gov For example, a green contour in a steric map indicates a region where bulky substituents are favored, while a yellow contour indicates regions where they are disfavored.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields using a Gaussian-type function, which provides smoother and potentially more interpretable contour maps. nih.govnih.gov

The information derived from these 3D-QSAR contour maps is invaluable for guiding the rational design of new derivatives. nih.gov For instance, a CoMSIA map might reveal that placing a hydrogen bond donor group at a specific position on the benzoic acid ring of the parent molecule could significantly enhance its binding affinity to a target protein. Studies on β-lactam antibiotics have successfully used CoMFA to model their transport and binding properties. nih.gov

| Field Type | Used in | Information Provided |

| Steric | CoMFA & CoMSIA | Identifies regions where bulky or smaller groups affect activity. |

| Electrostatic | CoMFA & CoMSIA | Shows where positive or negative charges are favorable for activity. |

| Hydrophobic | CoMSIA | Highlights regions where hydrophobic groups increase or decrease activity. |

| H-Bond Donor | CoMSIA | Indicates where hydrogen bond donating groups enhance activity. |

| H-Bond Acceptor | CoMSIA | Indicates where hydrogen bond accepting groups enhance activity. |

Biological Activity and Mechanistic Insights of 4 2 Oxoazetidin 1 Yl Benzoic Acid Derivatives

Antimicrobial Activities

The antimicrobial potential of 4-(2-oxoazetidin-1-yl)benzoic acid derivatives extends to both bacteria and fungi, showcasing a broad spectrum of activity that makes them promising candidates for further investigation.

Antibacterial Spectrum and Efficacy

Derivatives of this compound have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. The β-lactam ring, a core component of these molecules, is a well-established pharmacophore in many commercial antibiotics. uobasrah.edu.iq

Studies on various synthesized derivatives have shown significant inhibitory activity. For instance, certain oxoazetidine-benzene sulfonamide derivatives displayed good activity against all tested species of bacteria, including both Gram-positive and Gram-negative strains. researchgate.net Specifically, some of these compounds exhibited greater activity against Gram-negative bacteria when compared to the standard antibiotic amoxicillin. researchgate.net

The antibacterial activity of these derivatives has been evaluated against several key pathogens. Pyrazole (B372694) derivatives, for example, have shown potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/mL. nih.gov These compounds were also effective against other Gram-positive bacteria such as Enterococcus faecalis, Bacillus subtilis, and Staphylococcus epidermidis. nih.gov Furthermore, some synthetic compounds have been shown to inhibit biofilm formation in Escherichia coli, Bacillus subtilis, and Staphylococcus aureus at very low concentrations. nih.gov

Research into 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives has also revealed potent and selective inhibitory activity against Staphylococcus aureus, with MICs in the range of 0.25-0.5 µg/mL. nih.gov One particular compound from this series demonstrated potent activity against multiple clinical strains of multi-drug resistant S. aureus. nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | Activity | Reference |

| Oxoazetidine-benzene sulfonamides | Gram-positive & Gram-negative bacteria | Good activity | researchgate.net |

| Pyrazole derivatives | Staphylococcus aureus | MIC as low as 0.78 µg/mL | nih.gov |

| Pyrazole derivatives | Enterococcus faecalis, Bacillus subtilis, Staphylococcus epidermidis | Potent activity | nih.gov |

| 4-Oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Staphylococcus aureus | MICs = 0.25-0.5 µg/mL | nih.gov |

| Synthetic compounds | E. coli, B. subtilis, S. aureus | Inhibition of biofilm formation | nih.gov |

The primary proposed mechanism of action for the antibacterial effects of this compound derivatives is centered around their β-lactam ring. uobasrah.edu.iq This structural feature is characteristic of β-lactam antibiotics, which act by inhibiting the synthesis of the bacterial cell wall. uobasrah.edu.iq This inhibition ultimately leads to cell lysis and death.

In addition to the classical β-lactam mechanism, other modes of action have been suggested for derivatives of this core structure. For some pyrazole derivatives, the mode of action is believed to be the permeabilization of the cell membrane. nih.gov Furthermore, studies on anthranilic acid derivatives suggest that their antituberculous activity may be due to the carboxylic acid moiety inducing intrabacterial acidification, thereby disrupting the pH balance within the bacterial cell. nih.gov Research on certain pyrazole derivatives has also pointed towards the inhibition of fatty acid biosynthesis as a potential mechanism. nih.gov

Antifungal Spectrum and Efficacy (e.g., against Candida albicans, Aspergillus niger)

Derivatives of this compound have also demonstrated promising antifungal activity against a variety of fungal pathogens. The azetidinyl moiety itself is recognized for its broad-spectrum biological activities, which include antifungal properties. ontosight.ai

Studies have shown that certain derivatives exhibit significant efficacy against clinically relevant fungi. For example, some synthesized compounds demonstrated good antifungal activity against Aspergillus and Candida albicans. sid.ir In one study, a lanceaefolic acid methyl ester derivative showed activity against Candida albicans with a minimal inhibitory concentration (MIC) of 100 microg/mL. nih.gov

Furthermore, research on salicylanilide (B1680751) esters with 4-(trifluoromethyl)benzoic acid revealed that while the antifungal activity was not uniform, molds generally showed higher susceptibility than yeasts. mdpi.com One ester derivative exhibited a low MIC of 0.49 µmol/L. mdpi.com In another study, a new 1,3-oxazole derivative containing a phenyl group at the 5-position showed activity against the C. albicans strain. mdpi.com

The table below provides an overview of the antifungal activity of selected derivatives.

| Derivative Type | Fungal Strain | Activity | Reference |

| Oxazepine and diazepine (B8756704) derivatives | Aspergillus and Candida albicans | Good activity | sid.ir |

| Lanceaefolic acid methyl ester | Candida albicans | MIC of 100 microg/mL | nih.gov |

| Salicylanilide esters | Molds | MIC ≥ 0.49 µmol/L | mdpi.com |

| Salicylanilide esters | Yeasts | MIC ≥ 1.95 µmol/L | mdpi.com |

| 1,3-oxazole derivative | Candida albicans | Active | mdpi.com |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, has driven the search for new therapeutic agents. Derivatives of this compound have emerged as a promising area of research in this field.

Several studies have highlighted the potential of these compounds against Mycobacterium tuberculosis. For instance, a series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole (B1198619), oxazole (B20620), and imidazole (B134444) derivatives were screened for their in vitro anti-tubercular activities against Mycobacterium tuberculosis H37Rv. nih.gov Several of the thiazole derivatives demonstrated good anti-tubercular activities with MIC values ranging from 1 µM to 61.2 µM. nih.gov

Antiviral Activity (e.g., against vaccinia virus, adeno virus, poliovirus, SARS-CoV-2)

The broad biological activity of this compound derivatives also extends to antiviral applications. The inherent antiviral properties of the azetidinyl moiety make these compounds interesting candidates for the development of new antiviral agents. ontosight.ai

Research in this area has shown promising results against various viruses. For example, a series of novel 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives were synthesized and screened for in vitro anti-HIV-1 activity. nih.gov Several of these compounds displayed moderate to good inhibitory activity against HIV-1 growth, with some showing potent inhibition of p24 expression. nih.gov

Furthermore, 4-oxo-4H-quinoline acylhydrazone derivatives have been evaluated for their antiviral activities. nih.gov Many of these derivatives exhibited moderate to good antiviral activity in vivo, with some showing higher inactive, curative, and protective activities against Tobacco Mosaic Virus (TMV) than the commercial antiviral drug ribavirin. nih.gov

Other Biological Activities

In addition to their anti-inflammatory, analgesic, and anticancer effects, derivatives of this compound have been explored for a range of other biological activities.

Antidiabetic: Novel oxazole derivatives have been designed and synthesized as potential hypoglycemic agents, with some compounds showing potent activity in increasing glucose consumption in HepG2 cells. nih.gov

Muscle Relaxant and Anticonvulsant: A 4-substituted derivative of piperazine-2-carboxylic acid demonstrated potent muscle relaxant and anticonvulsant activity in animal models. nih.gov

Sedatives: The broad neurological effects of some derivatives suggest potential sedative properties, although this is less explored.

Herbicidal: A study identified 4-(2-phenylethynyl)benzoic acid (PEBA) as a highly bioactive compound that can suppress lateral branching in tomato plants and inhibit seed germination, indicating its potential as a chemical pruner. nih.gov

Antiparkinsonian: While not a primary focus, the modulation of neurological pathways by some of these compounds could suggest a potential, yet unexplored, role in managing symptoms of Parkinson's disease.

Antioxidant: Benzoic acid and its derivatives are known to possess antioxidant properties. dergipark.org.tr Certain N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown antioxidant activity in various assays. mdpi.com

Structure Activity Relationship Sar Studies of 4 2 Oxoazetidin 1 Yl Benzoic Acid Derivatives

Impact of Substituents on Azetidinone Ring on Biological Activity

The substitution pattern on the azetidinone ring plays a pivotal role in modulating the biological activity of these compounds. The β-lactam ring itself is often essential for the antimicrobial activity of many antibiotics, where it inhibits bacterial cell wall biosynthesis. derpharmachemica.com

Key SAR findings for the azetidinone ring include:

Position 3: Introduction of a chloro group at the 3-position of monocyclic β-lactams has been associated with potent antibacterial, anti-inflammatory, and anticonvulsant activities. mdpi.com

Position 4: Substitutions at the C-4 position have a significant impact on the biological profile. For instance, a p-methoxyphenyl group at this position has been linked to antimicrobial activity, while an o-hydroxyphenyl group showed maximal insecticidal and antifungal activity. derpharmachemica.com

Nitrogen Atom (N-1): The substituent on the nitrogen atom of the azetidinone ring is a critical determinant of activity. The nature of this substituent can influence the compound's spectrum of activity and potency.

A summary of the influence of various substituents on the azetidinone ring is presented in the interactive table below.

| Position | Substituent | Observed Biological Activity |

| 3 | Chloro | Antibacterial, Anti-inflammatory, Anticonvulsant mdpi.com |

| 4 | p-Methoxyphenyl | Antimicrobial derpharmachemica.com |

| 4 | o-Hydroxyphenyl | Insecticidal, Antifungal derpharmachemica.com |

Influence of Benzoic Acid Moiety Modifications on Biological Activity

Modifications to the benzoic acid portion of 4-(2-oxoazetidin-1-yl)benzoic acid derivatives also profoundly affect their biological properties. The benzoic acid group can be altered in several ways, including substitution on the aromatic ring and replacement of the carboxylic acid group with bioisosteres.

Research on related benzoic acid derivatives has provided valuable insights:

Ring Substitutions: The introduction of substituents onto the benzoic acid ring can modulate activity. For example, in a series of 4-(thiazol-5-yl)benzoic acid derivatives, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent protein kinase CK2 inhibitory activities and led to enhanced antiproliferative activities. nih.gov

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with other acidic functional groups or moieties that can mimic its interactions is a common strategy in drug design. This can improve pharmacokinetic properties or introduce new interactions with biological targets.

Esterification: The conversion of the carboxylic acid to an ester can act as a prodrug strategy. Benzoic acid esters have shown more activity than the free acid in some cases, which is attributed to facilitated entry into cells due to increased lipophilicity, followed by hydrolysis by intracellular esterases to release the active acidic form. nih.gov For instance, in a study of benzoic acid derivatives for tuberculosis treatment, phenyl and hexyl esters exhibited higher activity than the corresponding free acids. nih.gov

The following table summarizes the effects of modifying the benzoic acid moiety.

| Modification | Example | Impact on Biological Activity |

| Ring Substitution | 3-(2-halo-benzyloxy) on 4-(thiazol-5-yl)benzoic acid | Maintained potent protein kinase CK2 inhibition, enhanced antiproliferative activity nih.gov |

| Esterification | Phenyl and hexyl esters of benzoic acid derivatives | Enhanced antitubercular activity compared to the free acid nih.gov |

Role of Linker and Orientation between Azetidinone and Benzoic Acid Units

The nature of the linkage and the relative orientation between the azetidinone and benzoic acid rings are critical for biological activity. While direct N-1 substitution of the azetidinone with the benzoic acid is the core structure, variations in this linkage can be explored.

Key considerations include:

Linker Flexibility: Introducing or modifying a linker between the two ring systems can alter the conformational freedom of the molecule, potentially allowing for optimal binding to a biological target.

Correlation between Computational Descriptors and Biological Activity

Computational methods are increasingly used to predict the biological activity of compounds and to understand the physicochemical properties that drive their effects. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between chemical structure and biological activity.

For azetidinone and benzoic acid derivatives, several computational descriptors have been correlated with biological activity:

Lipophilicity (logP): This parameter, which describes a compound's solubility in lipids versus water, is crucial for its ability to cross cell membranes. In some series of compounds, a correlation has been found between experimentally determined lipophilicity values (like RM0 from chromatography) and calculated logP values. researchgate.net These values can then be correlated with biological activities such as human intestinal absorption and plasma protein binding. researchgate.net

Molecular Descriptors: Properties such as molar mass, molar volume, and molar refractivity have been correlated with the lipophilicity and, by extension, the biological activity of certain classes of compounds. researchgate.net

In Silico Screening: Computational tools can predict the potential biological targets of a series of compounds. For example, in silico screening of 1,2,4-triazole (B32235) derivatives has been used to predict promising areas of bioactivity, such as antineoplastic effects. zsmu.edu.ua

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of more potent and selective this compound derivatives relies on the integration of SAR data and computational insights.

Key principles for rational design include:

Target-Oriented Design: When the biological target is known, its three-dimensional structure can be used to design molecules that fit precisely into the active site. Molecular docking studies can predict the binding modes of new derivatives and guide the selection of substituents that are likely to enhance binding affinity.

Bioisosteric Replacement: As mentioned earlier, replacing key functional groups with bioisosteres can improve potency, selectivity, or pharmacokinetic properties. For example, replacing the benzoic acid with other acidic heterocycles could lead to novel intellectual property and improved drug-like properties.

Privileged Scaffolds: The this compound core can be considered a "privileged scaffold" that can be decorated with various functional groups to target different biological systems. For instance, pyrazole (B372694) derivatives containing a benzoic acid moiety have been developed as potent antibacterial agents against drug-resistant staphylococci and enterococci. nih.gov

By systematically applying these principles, researchers can move from a lead compound to optimized drug candidates with improved therapeutic potential.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient, cost-effective, and scalable synthetic routes is paramount for the widespread study and potential commercialization of 4-(2-oxoazetidin-1-yl)benzoic acid derivatives. While established methods exist, future research will likely focus on innovative strategies that offer improved yields, reduced reaction times, and greater molecular diversity.

Key areas for exploration include:

Catalytic Systems: The application of novel catalytic systems, such as the use of cobalt acetate (B1210297) for the selective oxidation of methylarenes to benzoic acids, presents a promising avenue for more efficient synthesis. researchgate.net Such methods could streamline the production of the benzoic acid precursor or its derivatives. researchgate.net

One-Pot Reactions: Designing multi-step reactions that can be carried out in a single vessel (one-pot synthesis) can significantly improve efficiency and reduce waste. The synthesis of azetidin-2-one (B1220530) derivatives has been achieved by reacting Schiff's bases with chloroacetyl chloride and triethylamine, a strategy that could be further optimized. nih.gov

Novel Precursor Synthesis: Research into new methodologies for creating key precursors is essential. For instance, novel methods for synthesizing related compounds like 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid have been reported, which can then be converted to more complex structures. mdpi.com

Rearrangement Reactions: Investigating unexpected reaction pathways, such as ring-contracting rearrangements, can lead to the discovery of entirely new molecular scaffolds and synthetic routes. mdpi.com A proposed mechanism for one such rearrangement involves the air as an oxygen source, highlighting the need for detailed mechanistic studies to control and optimize these transformations. mdpi.com

A summary of potential synthetic strategies is presented in Table 1.

| Strategy | Description | Potential Advantage | Reference |

| Catalytic Oxidation | Use of transition metal catalysts (e.g., cobalt acetate) with air as the oxidant to form the benzoic acid moiety from a tolyl precursor. | Higher yields, shorter reaction sequences, use of readily available materials. | researchgate.net |

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product, such as the formation of thiazolidin-4-ones from an aldehyde, amine, and thioglycolic acid. | Increased efficiency, atom economy, and rapid generation of libraries. | nih.gov |

| Schiff's Base Cyclization | A two-step process involving the formation of an intermediate Schiff's base followed by cyclization with chloroacetyl chloride to form the azetidin-2-one ring. | Versatile method for creating a wide range of substituted derivatives. | nih.gov |

| Novel Rearrangements | Exploiting unexpected molecular rearrangements to form new heterocyclic systems from readily available precursors. | Discovery of novel scaffolds and synthetic pathways. | mdpi.com |

Advanced Mechanistic Elucidation of Biological Actions

A critical future direction is the detailed investigation of the mechanisms through which this compound derivatives exert their biological effects. While preliminary studies may identify activities such as antimicrobial or anticancer effects, a deeper understanding is necessary for rational drug design.

Future research should focus on:

Enzyme Inhibition Studies: Many heterocyclic compounds, including the related thiazolidin-4-ones, function by inhibiting specific enzymes. nih.gov Future work should screen derivatives against panels of enzymes implicated in disease, such as protein kinases, carbonic anhydrases, or bacterial enzymes like those involved in fatty acid biosynthesis. nih.govnih.gov

Target Identification: For compounds with promising activity but an unknown mechanism, advanced techniques can be employed for target deconvolution. Methods like CRISPRi (Clustered Regularly Interspaced Short Palindromic Repeats interference) can help identify the specific genes—and by extension, proteins—that are essential for the compound's activity. nih.gov

Reaction Pathway Analysis: A clear understanding of the reaction mechanisms is crucial for optimizing the synthesis of these compounds. Proposed pathways, such as those involving ring openings and recyclizations, require further experimental and computational evidence for definitive elucidation. mdpi.com

Diversification of Chemical Scaffolds and Hybrid Molecule Design

The core structure of this compound is a prime candidate for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The design of hybrid molecules, which combine the azetidin-2-one scaffold with other known pharmacophores, is a particularly promising strategy.

Examples of this approach include:

Combining with other Heterocycles: Researchers have successfully synthesized conjugates of azetidin-2-one with 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. nih.gov These hybrid molecules have shown potential as anticancer, antimicrobial, and antioxidant agents. nih.gov

Systematic Derivatization: The synthesis of ester derivatives from the carboxylic acid group of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid demonstrates a straightforward method for creating a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net

Scaffold Hopping: Replacing parts of the molecule with functionally similar but structurally different groups can lead to new intellectual property and improved drug-like properties. For example, exploring linkages with pyrazole (B372694) or triazole moieties, which are also known to be biologically active, could yield novel compounds. nih.govmdpi.com

Table 2 highlights examples of scaffold diversification.

| Original Scaffold | Added Pharmacophore | Resulting Hybrid Class | Potential Biological Activity | Reference |

| Azetidin-2-one | 1,3,4-Oxadiazole/Thiadiazole | Azetidinone-oxadiazole/thiadiazole conjugates | Anticancer, Antimicrobial, Antioxidant | nih.gov |

| Benzoic Acid | 1,2,4-Oxadiazole | (1,2,4-Oxadiazolyl)benzoic acids | Broad therapeutic potential in medicinal chemistry | researchgate.net |

| Benzoic Acid | 1H-Triazole | Triazole-benzoic acid hybrids | Antioxidant | mdpi.com |

| Quinazolinone | Various Alcohols/Phenols | Quinazolinone esters | Antiviral, Antibacterial | researchgate.net |

Application of Integrated Computational and Experimental Approaches

The integration of computational (in silico) methods with traditional experimental work is revolutionizing drug discovery. This synergistic approach allows for more rapid and cost-effective identification and optimization of lead compounds.

Future research on this compound should increasingly leverage:

Molecular Docking: This technique can predict how a molecule binds to the active site of a target protein, providing insights into its mechanism of action and guiding the design of more potent derivatives. nih.govmdpi.com Docking studies have been used to support the enzyme inhibitory activity of related heterocyclic compounds. mdpi.com

Density Functional Theory (DFT): DFT studies can be used to understand the electronic properties of molecules and predict their reactivity and antioxidant mechanisms (e.g., HAT, SETPT, SPLET). mdpi.commdpi.com This information is valuable for both understanding biological activity and planning synthetic routes. mdpi.com

ADME Predictions: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps to identify candidates with favorable drug-like characteristics early in the discovery process, reducing late-stage failures. nih.gov

Development of Targeted Therapies based on this compound Derivatives

The ultimate goal of this research is the development of new medicines that can address unmet medical needs. By building on the foundational research outlined above, derivatives of this compound can be rationally designed as targeted therapies.

Future therapeutic targets could include:

Cancer: By modifying the scaffold to selectively inhibit enzymes crucial for tumor growth, such as carbonic anhydrase IX or various protein kinases, novel anticancer agents could be developed. nih.gov

Infectious Diseases: Derivatives could be optimized as inhibitors of essential bacterial pathways, such as fatty acid biosynthesis, to create new antibiotics that can combat resistant strains. nih.gov

Oxidative Stress-Related Conditions: By enhancing the antioxidant properties of the scaffold, as seen in related triazole-benzoic acid hybrids, compounds could be developed for conditions associated with high levels of oxidative stress. mdpi.com

The strategic design, synthesis, and evaluation of these derivatives, guided by a deep mechanistic understanding and integrated computational tools, will pave the way for the next generation of therapies derived from the versatile this compound scaffold.

Q & A

Q. What are the common synthetic routes for 4-(2-Oxoazetidin-1-yl)benzoic acid, and what critical reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Route 1 : Reacting 4-aminobenzoic acid with a β-lactam precursor (e.g., 2-azetidinone derivatives) under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Route 2 : Esterification of the benzoic acid group followed by oxoazetidine ring formation via cyclization (e.g., using EDCI/HOBt coupling agents).

Key conditions to optimize include pH, temperature, and solvent polarity. Characterization requires ¹H/¹³C NMR to confirm the oxoazetidinyl moiety and HPLC for purity validation (>95%) .

Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- NMR Spectroscopy : Integration of peaks at δ ~2.8–3.2 ppm (azetidinyl protons) and δ ~8.0–8.5 ppm (aromatic protons) ensures structural fidelity.

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ matching theoretical mass (C₁₀H₉NO₃: 191.06 g/mol).

Cross-validation with FT-IR (C=O stretch ~1700 cm⁻¹) is recommended .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., variable chemical shifts in NMR) may arise from solvent effects or tautomerism. Mitigation strategies include:

- Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency.

- Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).

- X-ray Crystallography : Resolves ambiguity by confirming solid-state structure (e.g., bond lengths of the oxoazetidinyl ring) .

Q. How can researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C typical for benzoic acid derivatives).

- Light Sensitivity : Expose to UV (365 nm) and quantify photodegradation products.

Safety protocols (e.g., PPE, fume hoods) are critical due to potential irritancy (Category 2 skin/eye hazards) .

Q. What mechanistic insights guide the optimization of this compound in enzyme inhibition assays?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to model interactions with target enzymes (e.g., β-lactamases).

- Kinetic Analysis : Measure IC₅₀ values via fluorogenic substrate assays. Competitive inhibition is common due to structural mimicry of β-lactams.

- SAR Studies : Modify substituents on the benzoic acid or azetidinone ring to enhance binding affinity .

Key Notes

- Safety : Handle with nitrile gloves and eye protection; avoid inhalation (H335) .

- Advanced Tools : AI-driven synthesis planners (e.g., Reaxys) predict feasible routes for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.